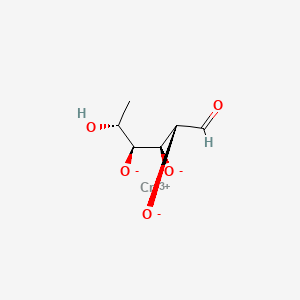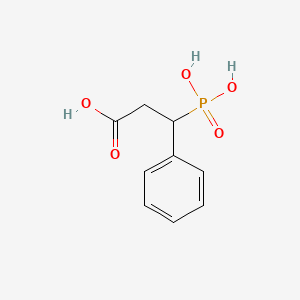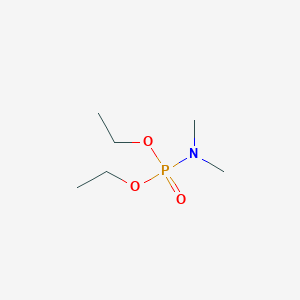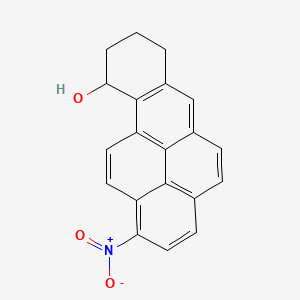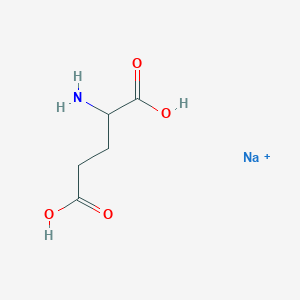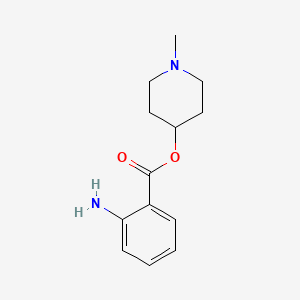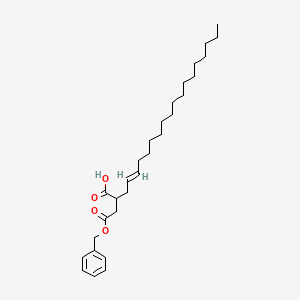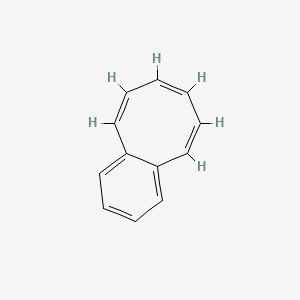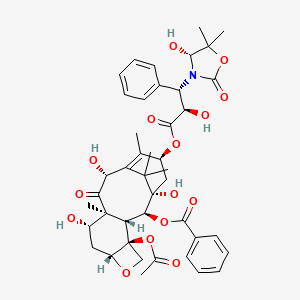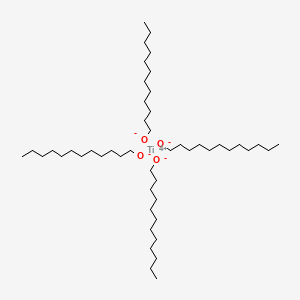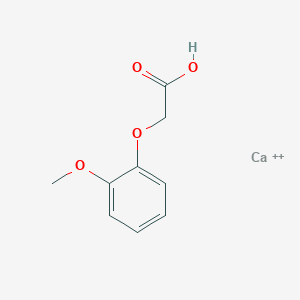
Calcium (o-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium (o-methoxyphenoxy)acetate is a chemical compound with the molecular formula C18H18CaO8 and a molecular weight of 402.41 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two o-methoxyphenoxyacetate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .
Aplicaciones Científicas De Investigación
Calcium (o-methoxyphenoxy)acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research explores its potential use in drug development and as a calcium supplement.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Calcium acetate: Used as a phosphate binder in medicine.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Known for its high bioavailability as a calcium supplement.
Uniqueness
Calcium (o-methoxyphenoxy)acetate is unique due to its specific structure and the presence of o-methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other calcium compounds .
Propiedades
Número CAS |
60296-02-8 |
|---|---|
Fórmula molecular |
C9H10CaO4+2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
calcium;2-(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |
Clave InChI |
BWWKYXIHYDLOLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




